molecular formula C23H34O2 B3025717 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol CAS No. 55824-13-0

5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Cat. No. B3025717
CAS RN: 55824-13-0
M. Wt: 342.5 g/mol
InChI Key: GGHRHCGOMWNLCE-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol” is also known as Cannabidiphorol, CBD-C7, or CBD-heptyl . It is a bis-homolog of cannabidiol that has been found in certain strains of Cannabis . The compound is a natural phytocannabinoid and was named cannabidiphorol (CBDP) in 2019 .


Molecular Structure Analysis

The molecular formula of “this compound” is C23H34O2 . Its molecular weight is 342.5 g/mol . The 1H-NMR Spectrum corresponds to the assigned structure .

. The color and form are reported, but the specific details are not provided .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways : This compound has been studied in the context of its synthesis pathways. For instance, Becker and Weyerstahl (1979) explored the synthesis of a related compound, 6-[4-Methyl-3-cyclohexen-1-yl]-5-hepten-2-on, which is a precursor of α-Bisabolene and its isopropenyl isomer (Becker & Weyerstahl, 1979).

  • Chemical Reactions and Derivatives : Research has delved into the reactions of similar compounds and their derivatives. Kluge, Tschech, and Fuchs (1990) studied the anaerobic metabolism of related compounds, providing insights into specific enzymatic reactions and metabolic pathways (Kluge, Tschech, & Fuchs, 1990).

Biological and Pharmacological Research

  • Molecular Interactions and Biological Effects : Investigations into the biological interactions and effects of this compound include the work of Penumarti and Abdel‐Rahman (2014), who studied its effects in the context of nitric oxide synthase and blood pressure regulation (Penumarti & Abdel‐Rahman, 2014).

  • Cardioprotective Effects : Matouk, Taye, El-Moselhy, Heeba, and Abdel‐Rahman (2018) researched the cardioprotective effects of this compound, especially in the context of diabetic rats (Matouk et al., 2018).

  • Vasorelaxation Mechanisms : Al Suleimani, Al Mahruqi, and Hiley (2015) explored the mechanisms of vasorelaxation induced by a similar compound, highlighting the role of endothelium-dependent pathways and various cellular receptors (Al Suleimani, Al Mahruqi, & Hiley, 2015).

Safety and Hazards

The compound is intended for research and forensic applications . It is not for human or veterinary use . More specific safety data or hazards related to this compound are not provided in the available resources.

Mechanism of Action

Cannabidiphorol (CBDP) is a recently discovered phytocannabinoid, structurally similar to cannabidiol (CBD), but with a seven-carbon alkyl chain . This article will explore the mechanism of action of CBDP, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It is known that cannabinoids like cbdp interact with the endocannabinoid system (ecbs) in our bodies . The eCBS consists of endocannabinoids and their receptors, which are involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

It is suggested that cannabinoids like cbdp may interact with the ecbs by binding to cannabinoid receptors . The length of the alkyl side-chain can influence the binding efficacy to these receptors .

Biochemical Pathways

The exact biochemical pathways affected by CBDP are still under investigation. Cannabinoids are known to modulate multiple supraspinal, spinal, and peripheral nociception pathways . They can inhibit the release of excitatory neurotransmitters, which could potentially explain some of their therapeutic effects .

Pharmacokinetics

It is known that the pharmacokinetics of cannabinoids can modulate and limit their therapeutic bioavailability .

Result of Action

Cannabinoids like cbdp have been suggested to have potential anti-inflammatory, antioxidant, and anti-epileptic activity .

Action Environment

The action of CBDP can be influenced by various environmental factors. For instance, growth conditions such as humidity, light quality and intensity, CO2 concentration, and mineral nutrition can affect the composition of secondary metabolites in the Cannabis plant .

Biochemical Analysis

Biochemical Properties

It is known that Cannabidiphorol, like other cannabinoids, interacts with the endocannabinoid system in the human body . This system includes enzymes, proteins, and other biomolecules that are involved in various biochemical reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other cannabinoids, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Early studies are focusing on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research on the dosage effects of Cannabidiphorol in animal models is ongoing. Early studies are investigating any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

5-heptyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-5-6-7-8-9-10-18-14-21(24)23(22(25)15-18)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20,24-25H,2,5-12H2,1,3-4H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHRHCGOMWNLCE-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401038844
Record name Cannabidiphorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55824-13-0
Record name Cannabidiphorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 2
Reactant of Route 2
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 3
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 4
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 5
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 6
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

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